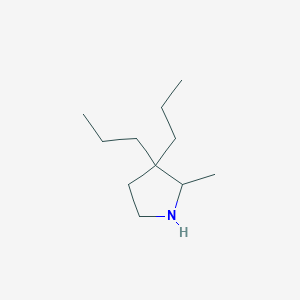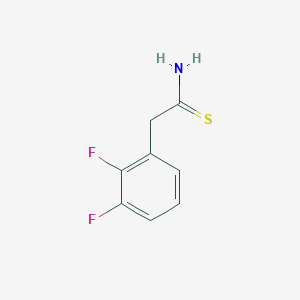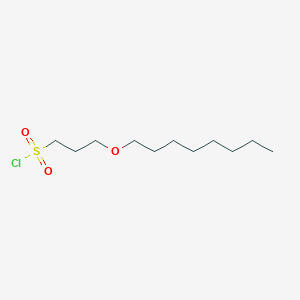
3-(Octyloxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Octyloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Octyloxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
[ \text{3-(Octyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides often involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are highly reactive and facilitate the conversion of alcohols to sulfonyl chlorides under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Octyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Applications De Recherche Scientifique
3-(Octyloxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers
Mécanisme D'action
The mechanism of action of 3-(Octyloxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanesulfonyl chloride: A simpler sulfonyl chloride with a shorter alkyl chain.
Methanesulfonyl chloride: Another sulfonyl chloride with a single carbon atom in the alkyl chain.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Uniqueness
3-(Octyloxy)propane-1-sulfonyl chloride is unique due to its longer alkyl chain and the presence of an ether linkage (octyloxy group). This structural feature imparts different physical and chemical properties compared to simpler sulfonyl chlorides. For example, the octyloxy group can influence the compound’s solubility, reactivity, and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H23ClO3S |
|---|---|
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
3-octoxypropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-9-15-10-8-11-16(12,13)14/h2-11H2,1H3 |
Clé InChI |
CPWJDULSLIZNGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


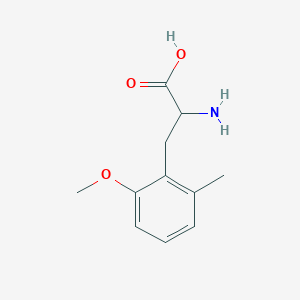

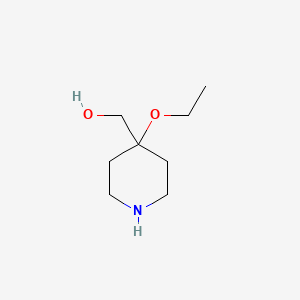
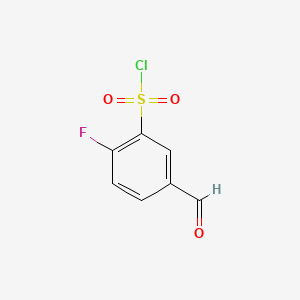
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
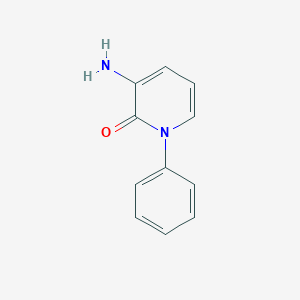


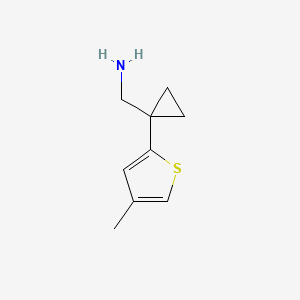


![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
